molecular formula C11H15NO2 B2664052 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one CAS No. 57352-05-3

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B2664052
CAS No.: 57352-05-3
M. Wt: 193.246
InChI Key: TWSODCFUYCNLQL-UHFFFAOYSA-N
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Description

Historical Development of Furan-Containing Enaminones

The synthesis of furan derivatives dates to the 18th century, with Carl Wilhelm Scheele’s isolation of 2-furoic acid in 1780 marking an early milestone. Heinrich Limpricht’s 1870 preparation of furan itself—initially misnamed “tetraphenol”—laid the groundwork for furan-based chemistry. Concurrently, enaminones emerged as a distinct class of compounds in the 20th century, prized for their conjugated N–C=C–C=O systems and applications in heterocyclic synthesis.

The fusion of furan and enaminone systems gained prominence with advances in multicomponent reactions. For instance, the Feist–Benary synthesis, which alkylates 1,3-diketones with α-bromoketones, enabled early access to furan-enaminone hybrids. Modern catalytic methods, such as N-heterocyclic carbene (NHC)-mediated couplings between ketones and isocyanides, further expanded synthetic possibilities. The compound 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one exemplifies this progression, synthesized via HMDS/DMF-mediated enaminone formation and azide cycloadditions.

Table 1: Milestones in Furan-Enaminone Hybrid Synthesis

Year Development Key Contributors
1780 Isolation of 2-furoic acid Carl Wilhelm Scheele
1870 First synthesis of furan Heinrich Limpricht
1960 Feist–Benary synthesis optimization Feist, Benary
2016 NHC-catalyzed enaminone synthesis Noto, Takemoto et al.
2024 Anticonvulsant enaminone derivatives García-Álvarez et al.

Significance in Heterocyclic Organic Chemistry

Furan’s aromaticity and oxygen heteroatom confer unique electronic properties, enabling participation in cycloadditions, electrophilic substitutions, and hydrogen-bonding interactions. Enaminones, by contrast, exhibit dual nucleophilic and electrophilic reactivity due to their conjugated systems, making them invaluable intermediates for constructing nitrogen-containing heterocycles. The integration of these systems in this compound creates a bifunctional scaffold capable of diverse transformations.

The furan ring’s electron-rich nature stabilizes adjacent carbonyl groups through resonance, while the enaminone’s amino group facilitates proton transfer reactions and metal coordination. This synergy is evident in the compound’s solid-state structure, where intramolecular hydrogen bonding between the amino group and carbonyl oxygen enhances stability. Such features make furan-enaminone hybrids ideal candidates for studying tautomerism, as demonstrated by density functional theory (DFT) calculations showing the enaminone form’s dominance over ketoimine and iminoenol tautomers.

Classification as an Enaminone-Furan Hybrid Compound

Structurally, this compound belongs to the Z-enaminone subclass, with the amino group and furanyl substituent positioned on the same side of the double bond. The 4,4-dimethylpentan-3-one backbone introduces steric bulk, influencing both reactivity and crystal packing. Key features include:

  • Furan Ring : The 2-furyl group contributes aromatic character and directs regioselectivity in subsequent reactions.
  • Enaminone Core : The N–C=C–C=O system enables conjugation across the molecule, reducing energy gaps between frontier molecular orbitals.
  • Steric Effects : The geminal dimethyl groups at C4 hinder rotational freedom, favoring planar configurations that enhance π-orbital overlap.

Table 2: Structural Attributes of this compound

Attribute Description
IUPAC Name (Z)-1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
Molecular Formula C₁₁H₁₅NO₂
Conjugation System N–C=C–C=O with furan π-system
Stereochemistry Z-configuration across C1–C2 double bond
Stabilizing Interactions Intramolecular N–H···O hydrogen bonding

Theoretical Framework for Study

Quantum mechanical calculations have been pivotal in elucidating the electronic structure and tautomeric preferences of enaminone-furan hybrids. DFT studies at the B3LYP/6-311++G(d,p) level reveal that the enaminone tautomer is 8–12 kcal/mol more stable than ketoimine forms due to resonance stabilization and hydrogen bonding. Natural bond orbital (NBO) analyses further demonstrate hyperconjugation between the lone pairs of the amino nitrogen and the adjacent C=C bond, delocalizing electron density across the enaminone system.

Molecular docking simulations suggest that such compounds interact with voltage-gated sodium channels via π-π stacking (furan ring) and hydrogen bonding (amino/carbonyl groups), explaining their anticonvulsant activity. Additionally, quantitative structure-activity relationship (QSAR) models correlate substituent electronic effects with biological potency, identifying electron-donating groups (e.g., –OCH₃) as enhancers of anticonvulsant efficacy.

Current Research Interest and Importance

Recent studies highlight three primary research directions:

  • Synthetic Methodology : Optimizing one-pot protocols using HMDS/DMF-mediated enaminone formation, achieving yields up to 86%. Catalytic systems employing NHCs or Lewis acids (e.g., BF₃·Et₂O) are under investigation for greener syntheses.
  • Medicinal Chemistry : Anticonvulsant screening in murine models shows that 4-methoxyphenyl derivatives significantly reduce seizure frequency, rivaling phenytoin in efficacy.
  • Materials Science : The compound’s conjugated system and solid-state stability make it a candidate for organic semiconductors and nonlinear optical materials.

Table 3: Emerging Applications of Furan-Enaminone Hybrids

Application Key Finding Source
Anticonvulsant Agents ED₅₀ values <10 mg/kg in PTZ-induced seizures
Catalytic Intermediates NHC-mediated C–C bond formation with isocyanides
Tautomeric Studies Enaminone form dominates (DFT)

Properties

IUPAC Name

(Z)-1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSODCFUYCNLQL-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C1=CC=CO1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
  • Structure: Differs by replacing the amino group with a hydroxymethyl (-CH₂OH) substituent on the furan ring.
  • Synthesis: Derived from biomass via catalytic conversion of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF), followed by Knoevenagel condensation with 3,3-dimethyl-2-butanone .
  • Properties : Enhanced hydrophilicity due to the hydroxymethyl group. Retains the α,β-unsaturated ketone, enabling Michael addition reactions.
  • Applications : Explored as a sustainable platform chemical in green chemistry and bioactive chalcone-like derivatives .
4-(3-tert-Butyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid
  • Structure: Pyrazoline derivative synthesized from 1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one (E27) and 4-hydrazinobenzoic acid .
  • Synthesis : Cyclocondensation reaction forms a pyrazoline ring, introducing a benzoic acid group.
  • Properties: Increased molecular weight (312.9 g/mol) and structural rigidity.
  • Applications : Investigated as a selective kinase inhibitor scaffold in pharmaceutical research .
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one
  • Structure : Replaces the furan ring with a benzodioxole group .
  • Synthesis: Intermediate for thiazole derivatives via modifications at the amino group.
  • Properties : Higher lipophilicity due to the benzodioxole moiety, favoring π-π interactions in biological targets.
  • Applications : Precursor for antitumor and fungicidal agents .
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
  • Structure: Simplifies the structure by replacing the furan ring with a dimethylamino (-N(CH₃)₂) group .
  • Properties : Reduced molecular weight (155.24 g/mol) and altered basicity. Lacks aromaticity, affecting binding interactions.

Physicochemical and Reactivity Comparison

Property 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one (E)-1-(5-(Hydroxymethyl)furan-2-yl) Derivative Pyrazoline Benzoic Acid Derivative Benzodioxole Derivative Dimethylamino Derivative
Molecular Weight 193.25 g/mol ~210–220 g/mol (estimated) 312.9 g/mol ~260–270 g/mol 155.24 g/mol
Key Functional Groups Amino, furan, enone Hydroxymethyl, furan, enone Pyrazoline, benzoic acid Benzodioxole, enone Dimethylamino, enone
Reactivity Nucleophilic addition at enone; H-bonding via NH₂ Oxidizable -CH₂OH; enone reactivity Acid-base interactions (COOH) Aromatic interactions Basic amine interactions
Synthetic Utility Intermediate for heterocycles Biomass-derived platform chemical Kinase inhibitor scaffold Antitumor agents Amine-functionalized enone

Biological Activity

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one (CAS No. 57352-05-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Details:

  • Chemical Formula: C₁₁H₁₅NO₂
  • Molecular Weight: 193.25 g/mol
  • IUPAC Name: (Z)-1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
  • Appearance: Powder
  • Storage Temperature: 4 °C

Structural Representation:
The compound features a furan ring and a pentenone structure, which may contribute to its biological activity through various mechanisms.

PropertyValue
Chemical FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
IUPAC Name(Z)-1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
AppearancePowder
Storage Temperature4 °C

The mechanism by which compounds containing the furan moiety exert their biological effects often involves modulation of cellular pathways associated with cancer progression. For example:

  • Histone Deacetylase Inhibition: Similar compounds have been shown to increase acetylation of histones, leading to altered gene expression and subsequent cell cycle arrest and apoptosis .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is scarce, studies on related compounds indicate favorable profiles with low toxicity and minimal metabolic interference across species . This suggests that the compound may possess a good safety margin for further research.

Case Studies and Research Findings

Research on related compounds provides insights into the potential applications of this compound:

  • Antitumor Efficacy in Xenograft Models:
    • A study demonstrated that similar compounds exhibited excellent antitumor activity in xenograft models, particularly when the immune system was intact .
  • Cell Cycle Arrest:
    • The ability of furan-based compounds to induce G1 cell cycle arrest has been documented, highlighting their potential as therapeutic agents in cancer treatment .

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